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Compound of Interest

Compound Name:
2-Fluoro-6-hydroxyphenylboronic

acid

Cat. No.: B581007 Get Quote

An In-depth Technical Guide to (2-Fluoro-6-hydroxyphenyl)boronic acid: Synthesis, Properties,

and Application in the Development of ENPP1 Inhibitors

IUPAC Name: (2-Fluoro-6-hydroxyphenyl)boronic acid

This technical guide provides a comprehensive overview of (2-Fluoro-6-hydroxyphenyl)boronic

acid, a key building block in medicinal chemistry. The guide details its physicochemical

properties, provides a detailed synthesis protocol, and explores its application in the synthesis

of potent small molecule inhibitors for ectonucleotide pyrophosphatase phosphodiesterase 1

(ENPP1), a high-value target in cancer immunotherapy.

Physicochemical and Safety Data
(2-Fluoro-6-hydroxyphenyl)boronic acid is a solid organic compound at room temperature. Its

key properties and safety information are summarized below for researchers and drug

development professionals.
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Property Value Source

IUPAC Name
(2-Fluoro-6-

hydroxyphenyl)boronic acid
[PubChem][1]

CAS Number 1256345-60-4 [Sigma-Aldrich][2]

Molecular Formula C₆H₆BFO₃ [PubChem][1]

Molecular Weight 155.92 g/mol [PubChem][1]

Physical Form Solid [Sigma-Aldrich][2]

pKa (Predicted) 8.40 ± 0.58 [ChemicalBook][3]

InChI Key
FPXQHZPCFRQWCP-

UHFFFAOYSA-N
[PubChem][1]

Storage Temperature 2-8°C under inert atmosphere [Sigma-Aldrich][2]

Safety Information Source

Signal Word Warning [Sigma-Aldrich][2]

Hazard Statements
H302, H315, H319, H332,

H335
[Sigma-Aldrich][2]

Precautionary Statements
P280, P305+P351+P338,

P310
[Sigma-Aldrich][2]

Synthesis of (2-Fluoro-6-hydroxyphenyl)boronic
acid
A detailed experimental protocol for the synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid

has been described in the literature, notably in patent US11299491B2, which outlines its

preparation as a key intermediate for KRAS G12C inhibitors. The synthesis proceeds via

demethylation of a methoxy-substituted precursor.[4]
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Experimental Protocol: Synthesis of (2-Fluoro-6-
hydroxyphenyl)boronic acid[4]
Materials:

(2-Fluoro-6-methoxy-4-methylphenyl)boronic acid (1 equivalent)

Boron tribromide (BBr₃) (1.5 equivalents)

Dichloromethane (DCM)

Methyl tert-butyl ether (MTBE)

Heptane

Water

Procedure:

Charge a reactor with dichloromethane (4 volumes) and (2-fluoro-6-methoxy-4-

methylphenyl)boronic acid (1 equivalent).

Cool the reaction mixture to -30°C.

Add boron tribromide (1.5 equivalents) dropwise to the cooled mixture.

Upon completion of the addition, warm the mixture to 25°C and stir for 2 hours.

Quench the reaction by adding the mixture to ice-cold (0-5°C) water (10 volumes).

Add MTBE (10 volumes) and warm the mixture to 25°C, stirring for 1-2 hours or until all

solids have dissolved.

Separate the aqueous phase and extract with MTBE (3 volumes).

Combine the organic extracts and wash with water (3 volumes).

Concentrate the combined organic phase to 1 total volume.
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Add heptane (10 volumes) to the concentrated mixture and stir for 2 hours to induce

precipitation.

Isolate the resulting product by filtration and dry at <30°C to afford (2-fluoro-6-

hydroxyphenyl)boronic acid.
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Synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid

Step 1: Demethylation

Step 2: Work-up and Isolation

(2-Fluoro-6-methoxy-4-methylphenyl)boronic acid in DCM

Cool to -30°C

Add BBr₃ (1.5 eq) dropwise

Warm to 25°C and stir for 2h

Quench with ice-cold water

Extract with MTBE

Wash with water

Concentrate organic phase

Add heptane to precipitate

Filter and dry product

(2-Fluoro-6-hydroxyphenyl)boronic acid

Click to download full resolution via product page

Synthetic workflow for (2-Fluoro-6-hydroxyphenyl)boronic acid.
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Application in Drug Discovery: Synthesis of ENPP1
Inhibitors
(2-Fluoro-6-hydroxyphenyl)boronic acid is a valuable building block for the synthesis of

inhibitors targeting ENPP1. ENPP1 is an extracellular enzyme that hydrolyzes the

immunotransmitter cyclic GMP-AMP (cGAMP), thereby suppressing the cGAMP-STING

pathway, which is critical for anti-tumor immunity.[5][6] By inhibiting ENPP1, the concentration

of cGAMP in the tumor microenvironment can be increased, leading to enhanced activation of

the STING pathway and a more robust anti-cancer immune response.[3][5]

The cGAMP-STING Signaling Pathway and the Role of
ENPP1
Cancer cells can produce and export cGAMP, which then binds to and activates the STING

receptor on immune cells, such as dendritic cells. This activation leads to the production of type

I interferons and other cytokines that promote an anti-tumor immune response. ENPP1 acts as

a negative regulator of this pathway by degrading extracellular cGAMP.[5] Small molecule

inhibitors of ENPP1 can block this degradation, thus potentiating the anti-tumor immune

response.[6]
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cGAMP-STING Pathway and ENPP1 Inhibition
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The role of ENPP1 in the cGAMP-STING pathway and its inhibition.
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Representative Suzuki-Miyaura Coupling Protocol
The synthesis of ENPP1 inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to

form a key biaryl bond. (2-Fluoro-6-hydroxyphenyl)boronic acid serves as the nucleophilic

partner in this reaction.

Materials:

(2-Fluoro-6-hydroxyphenyl)boronic acid (1.2 equivalents)

Aryl halide (e.g., 6-bromoisoquinoline derivative) (1 equivalent)

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)

Base (e.g., K₂CO₃) (2 equivalents)

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

To a reaction vessel, add the aryl halide (1 equivalent), (2-fluoro-6-hydroxyphenyl)boronic

acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (0.05

equivalents).

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

Add the degassed solvent system (e.g., 3:1 dioxane:water).

Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting

material is consumed.

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to yield the desired biaryl compound.
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Suzuki Coupling for ENPP1 Inhibitor Synthesis

(2-Fluoro-6-hydroxyphenyl)boronic acid

Combine Reactants and Reagents

Aryl Halide Partner
(e.g., Bromo-isoquinoline)

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)

Solvent (Dioxane/H₂O)

Heat under Inert Atmosphere
(80-100°C)

Aqueous Work-up and Extraction

Column Chromatography

ENPP1 Inhibitor

Click to download full resolution via product page

Workflow for the synthesis of an ENPP1 inhibitor via Suzuki coupling.

Structure-Activity Relationship (SAR) of ENPP1
Inhibitors
Research has led to the development of highly potent ENPP1 inhibitors, with Ki values in the

low nanomolar range. The (2-fluoro-6-hydroxyphenyl) moiety is a common feature in these

inhibitors, where it often serves as a key "tail" group that interacts with the enzyme's active site.

The table below, based on data from Carozza et al., illustrates the structure-activity relationship

for a series of ENPP1 inhibitors, highlighting the impact of modifications to the molecule.[5]
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Compound R Group (Tail) Core Head Group Ki (nM, pH 7.4)

1

6,7-

dimethoxyquinaz

oline

Piperidine Phosphonate 1.8 ± 0.3

2

6,7-

dimethoxyquinaz

oline

Piperidine Thioacetamide 110 ± 10

3

6,7-

dimethoxyquinaz

oline

Piperidine Carboxylate 1500 ± 200

4 Quinazoline Piperidine Phosphonate 3.5 ± 0.3

5
2-Fluoro-6-

hydroxyphenyl
Piperidine Phosphonate 1.7 ± 0.2

6 2-Hydroxyphenyl Piperidine Phosphonate 2.1 ± 0.1

7 2-Fluorophenyl Piperidine Phosphonate 5.3 ± 0.5

Data adapted from Carozza et al. (2020).[5]

The data demonstrates that a phosphonate head group is crucial for high potency at

physiological pH. Furthermore, the combination of a 2-fluoro and 6-hydroxy substitution on the

phenyl "tail" (Compound 5) results in one of the most potent inhibitors in this series,

underscoring the importance of (2-fluoro-6-hydroxyphenyl)boronic acid as a synthetic

precursor.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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